Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl ®-3-aminopiperidine-1-carboxylate
- (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(8-14)12(13)5-6-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
BLXRERKTGCGAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2(CC2)N |
Origin of Product |
United States |
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